molecular formula C10H10F3NO B1330378 3'-Trifluoromethylpropionanilide CAS No. 2300-88-1

3'-Trifluoromethylpropionanilide

Cat. No. B1330378
CAS RN: 2300-88-1
M. Wt: 217.19 g/mol
InChI Key: RQXGETUNXUENJX-UHFFFAOYSA-N
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Description

3'-Trifluoromethylpropionanilide is a compound that is part of a broader class of trifluoromethylated compounds, which are of significant interest in medicinal chemistry due to their unique physical and chemical properties. These compounds have been explored for various applications, including as inhibitors of pyruvate dehydrogenase kinase (PDHK) and as antiandrogens .

Synthesis Analysis

The synthesis of trifluoromethylated compounds can be achieved through different methods. One approach involves the electrochemical oxidation of 3-hydroxy-2-trifluoromethylpropionic acid, which yields 2,3-bis(trifluoromethyl)-1,4-butanediol and 2-trifluoromethylated alcohols when reacted with carboxylic acids or dicarboxylic acid monoesters . This method demonstrates the versatility of electrochemical reactions in generating trifluoromethylated structures.

Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds can be complex, as seen in the crystal and molecular structure analysis of related compounds such as anti-3',4'-difluoro-2-hydroxyiminopropiophenone. The structure of this compound is characterized by the twisted planes defined by the difluorophenyl, carbonyl, and hydroxyimino-groups, which are indicative of the intricate geometries that can be present in trifluoromethylated anilides .

Chemical Reactions Analysis

Trifluoromethylated compounds can participate in a variety of chemical reactions. For instance, tris(pentafluorophenyl)borane, a strong boron Lewis acid, has been used to catalyze reactions such as hydrometallation, alkylations, and aldol-type reactions, which could potentially be applied to the synthesis or modification of trifluoromethylated anilides . The ability of such Lewis acids to stabilize less favored tautomeric forms and induce unusual reactions provides a pathway for the synthesis of novel trifluoromethylated compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds are influenced by the presence of the trifluoromethyl group. This group is known for its electron-withdrawing nature, which can enhance the potency of the compounds as inhibitors, as seen in the optimization of anilide derivatives of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid for PDHK inhibition . The oral bioavailability of these compounds is also affected by the substitution pattern on the anilide, with optimal bioavailability observed when the anilide is substituted at the 4-position with an electron-withdrawing group .

Scientific Research Applications

Summary of the Application

Trifluoromethylpyridines, which can be derived from 3’-Trifluoromethylpropionanilide, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .

Results or Outcomes

Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Functional Materials and Polymers

Summary of the Application

TFMP and its derivatives have many applications in a wide range of fields, including functional materials and polymers . The presence of a fluorine atom and a pyridine in their structure bestows many of the distinctive physical–chemical properties observed in this class of compounds .

Results or Outcomes

The use of TFMP in functional materials and polymers has the potential to enrich our lives . The researchers are continuing their research on these new applications of TFMP .

3. Pesticides

Summary of the Application

TFMP and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . They are particularly important in the development of pesticides .

Methods of Application or Experimental Procedures

The researchers published a detailed literature review on the synthesis of TFMP intermediates . They investigate trifluoromethylpyridine and its intermediates, important ingredients for many agrochemical and pharmaceutical compounds .

Results or Outcomes

The agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . TFMP and its intermediates have shown promise in meeting these challenges .

Safety And Hazards

When handling 3’-Trifluoromethylpropionanilide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c1-2-9(15)14-8-5-3-4-7(6-8)10(11,12)13/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXGETUNXUENJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177557
Record name 3'-Trifluoromethylpropionanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Trifluoromethylpropionanilide

CAS RN

2300-88-1
Record name 3'-Trifluoromethylpropionanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002300881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Trifluoromethylpropionanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Raivio, JJ Palvimo, L Dunkel… - The Journal of …, 2001 - academic.oup.com
We have developed a mammalian cell (COS-1) bioassay, which can measure androgen bioactivity directly from a small amount (10 μL) of human serum. The recombinant assay is …
Number of citations: 66 academic.oup.com

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